molecular formula C15H17N3O B15058340 2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 1352305-28-2

2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B15058340
CAS No.: 1352305-28-2
M. Wt: 255.31 g/mol
InChI Key: FWBZTROJOGLWSU-UHFFFAOYSA-N
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Description

2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrimidine ring with a cyclopentane ring, making it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-ethoxybenzaldehyde with cyclopentanone in the presence of a base can yield the desired cyclopentane derivative, which can then be further reacted with guanidine to form the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .

Scientific Research Applications

2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: This compound has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-d]pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

    Thienopyrimidines: These are structural analogs of purines and have various pharmacological properties.

    Pyrido[2,3-d]pyrimidines: Known for their antiproliferative and antimicrobial activities

Uniqueness

2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine stands out due to its unique combination of a cyclopentane ring with a pyrimidine ring, which provides a distinct scaffold for drug development. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness.

Properties

CAS No.

1352305-28-2

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C15H17N3O/c1-2-19-11-6-3-5-10(9-11)15-17-13-8-4-7-12(13)14(16)18-15/h3,5-6,9H,2,4,7-8H2,1H3,(H2,16,17,18)

InChI Key

FWBZTROJOGLWSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(CCC3)C(=N2)N

Origin of Product

United States

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